molecular formula C11H12ClNO2 B1465075 1-(3-Chloro-4-pyridyl)-1,5-hexanedione CAS No. 898785-33-6

1-(3-Chloro-4-pyridyl)-1,5-hexanedione

Cat. No.: B1465075
CAS No.: 898785-33-6
M. Wt: 225.67 g/mol
InChI Key: JNUYIDVWPCEDAT-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-pyridyl)-1,5-hexanedione is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloropyridine ring attached to a hexane-1,5-dione moiety

Scientific Research Applications

1-(3-Chloro-4-pyridyl)-1,5-hexanedione has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

While the specific safety data sheet for “1-(3-Chloropyridin-4-yl)hexane-1,5-dione” is not available, it’s important to handle all chemical compounds with care. Always use personal protective equipment as required and avoid release to the environment .

Future Directions

“1-(3-Chloropyridin-4-yl)hexane-1,5-dione” is available for scientific research needs . Its unique properties make it valuable for various applications, including drug discovery and materials synthesis. Future research may focus on exploring its potential uses in these areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-pyridyl)-1,5-hexanedione typically involves the reaction of 3-chloropyridine with hexane-1,5-dione under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the hexane-1,5-dione, followed by nucleophilic substitution with 3-chloropyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-pyridyl)-1,5-hexanedione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chloropyridine ring, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or alkaline medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Ammonia or primary amines in ethanol or methanol under reflux conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives of the original compound.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-pyridyl)-1,5-hexanedione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit enzymes involved in metabolic pathways, thereby affecting the synthesis or degradation of key biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloropyridin-4-yl)pentane-1,5-dione
  • 1-(3-Chloropyridin-4-yl)heptane-1,5-dione
  • 1-(3-Chloropyridin-4-yl)octane-1,5-dione

Uniqueness

1-(3-Chloro-4-pyridyl)-1,5-hexanedione is unique due to its specific chain length and the presence of both a chloropyridine ring and a hexane-1,5-dione moiety. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

1-(3-chloropyridin-4-yl)hexane-1,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c1-8(14)3-2-4-11(15)9-5-6-13-7-10(9)12/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUYIDVWPCEDAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCC(=O)C1=C(C=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80699698
Record name 1-(3-Chloropyridin-4-yl)hexane-1,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80699698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898785-33-6
Record name 1-(3-Chloropyridin-4-yl)hexane-1,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80699698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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